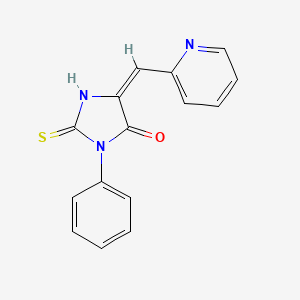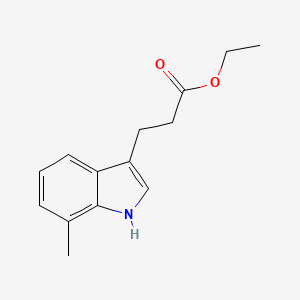![molecular formula C11H6F2O2 B13706581 2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)
2,2-Difluoronaphtho[2,3-d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoronaphtho[2,3-d][1,3]dioxole is a fluorinated organic compound with the molecular formula C10H4F2O2 It is a derivative of naphthalene and contains two fluorine atoms and a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Difluoronaphtho[2,3-d][1,3]dioxole typically involves the reaction of 1,3-benzodioxole with chlorine in the presence of a radical initiator, followed by fluorination. One method involves reacting 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator to form 2,2-dichloro-1,3-benzodioxole. This intermediate is then fluorinated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of chlorination and fluorination, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2,2-Difluoronaphtho[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrodiol derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include toluene dioxygenase, which converts the compound to dihydrodiol derivatives.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Dihydrodiol derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Difluoronaphtho[2,3-d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Difluoronaphtho[2,3-d][1,3]dioxole involves its interaction with enzymes and other molecular targets. For example, the compound can be defluorinated by the enzyme toluene dioxygenase, leading to the formation of dihydrodiol derivatives. This process involves the oxidation of the compound to form dihydrodiol, which can then undergo further transformations .
相似化合物的比较
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A similar compound with a benzodioxole ring instead of a naphthalene ring.
2,2-Difluorobenzo[1,3]dioxole-4-boronic acid: Another fluorinated compound with a boronic acid group.
Uniqueness
2,2-Difluoronaphtho[2,3-d][1,3]dioxole is unique due to its naphthalene backbone, which imparts different chemical properties compared to its benzodioxole counterparts. This uniqueness makes it valuable for specific applications where the naphthalene structure is advantageous.
属性
分子式 |
C11H6F2O2 |
|---|---|
分子量 |
208.16 g/mol |
IUPAC 名称 |
2,2-difluorobenzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C11H6F2O2/c12-11(13)14-9-5-7-3-1-2-4-8(7)6-10(9)15-11/h1-6H |
InChI 键 |
RSVMMZORKRLLJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)

![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)








